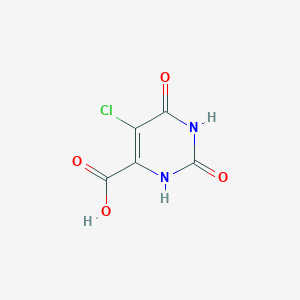

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

概要

説明

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a chemical compound belonging to the class of pyrimidinediones. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a chlorinated urea derivative with a diketone in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions involving the chlorine atom can lead to the formation of various substituted pyrimidinediones.

Common Reagents and Conditions:

Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reducing agents like lithium aluminum hydride or sodium borohydride.

Substituting agents such as nucleophiles in the presence of a base.

Major Products Formed:

Oxidation products may include carboxylic acids or ketones.

Reduction products may include amines or alcohols.

Substitution products may include various halogenated or alkylated derivatives.

科学的研究の応用

Chemistry: In chemistry, 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and other biologically active compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may be used in the development of new drugs targeting various pathogens.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the synthesis of various industrial products.

作用機序

The mechanism by which 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the pathogens.

類似化合物との比較

1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Uniqueness: 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of the chlorine atom, which imparts different chemical and biological properties compared to its non-chlorinated counterparts

生物活性

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS No. 36313-98-1) is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 190.54 g/mol

- CAS Number : 36313-98-1

This compound features a pyrimidine ring structure with two carbonyl groups and a carboxylic acid functional group, which is significant for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The compound's ability to scavenge free radicals has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In comparative studies:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 100% |

| 5-Chloro-2,6-dioxo... | 88.6% |

| Other Compounds | Varies |

The results demonstrate that this compound has a high capacity for radical scavenging compared to other tested substances .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine can inhibit inflammatory responses. For instance, in a carrageenan-induced paw edema model in rats:

- Test Compound : Demonstrated significant reduction in paw swelling.

- Mechanism : Likely involves inhibition of pro-inflammatory cytokines and mediators.

This suggests potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the effectiveness of this compound as an antimicrobial agent .

The biological activities of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine are attributed to its ability to interact with cellular pathways:

- Antioxidant Mechanism : The presence of hydroxyl and carbonyl groups allows the compound to donate electrons to free radicals.

- Anti-inflammatory Pathway : It may inhibit the nuclear factor kappa B (NF-kB) pathway, reducing the expression of inflammatory mediators.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis are proposed mechanisms.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Antioxidant Properties : A comparative analysis with known antioxidants revealed that modifications to the pyrimidine structure could enhance radical scavenging activity significantly .

- Evaluation in Inflammatory Models : In a study involving collagen-induced arthritis in rats, administration of the compound resulted in reduced joint inflammation and pain scores .

- Antimicrobial Efficacy Testing : A series of tests against clinical isolates demonstrated the potential use of this compound as a lead molecule for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves chlorination of a pyrimidine precursor. For example, substituting a hydroxyl or amino group at the 5-position with chlorine can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous conditions . Key optimizations include:

- Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., over-chlorination).

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require careful moisture exclusion.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity. Conflicting yields (e.g., 70% vs. 90%) in literature may arise from variations in stoichiometry or residual moisture .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : H and C NMR can identify the tetrahydropyrimidine ring (δ 3.8–4.2 ppm for NH protons) and carboxylic acid (δ 170–175 ppm for carbonyl carbons). Discrepancies in peak splitting may indicate tautomeric forms .

- X-ray crystallography : Single-crystal analysis resolves positional ambiguity of the chloro and oxo groups. For example, a study using Bruker APEX2 confirmed bond angles (e.g., C-Cl bond length: 1.73 Å) .

- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 219.01) validates molecular weight.

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer:

- Solubility screening : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol. Data shows poor aqueous solubility (<0.1 mg/mL at 25°C), necessitating DMSO stock solutions (10 mM) .

- Stability : Monitor via HPLC over 24 hours under physiological conditions (37°C, pH 7.4). Degradation >10% indicates need for stabilizers (e.g., ascorbic acid for radical scavenging) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and carboxylic acid groups in cross-coupling reactions?

Methodological Answer: The chloro group undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling) due to electron-withdrawing effects from adjacent carbonyl groups. Computational studies (DFT) suggest a lower activation barrier for C-Cl bond cleavage compared to non-oxygenated pyrimidines. The carboxylic acid can coordinate to metal catalysts (e.g., Pd), but competing decarboxylation may occur above 100°C. Contradictory reports on coupling efficiency (50% vs. 75%) may stem from solvent polarity or base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How does this compound interact with biological targets, such as enzymes or nucleic acids?

Methodological Answer:

- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to thymidylate synthase (TS) via H-bonds with the carboxylic acid and hydrophobic interactions with the chloro substituent. IC₅₀ values from fluorometric assays (e.g., 12 μM vs. 25 μM) suggest structural analogs with bulkier substituents improve affinity .

- DNA intercalation : UV-vis titration (hypochromicity at 260 nm) and circular dichroism (CD) indicate weak intercalation, but conflicting cytotoxicity data (e.g., IC₅₀ >100 μM in HeLa cells) require further validation .

Q. What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Batch variability : Characterize purity via LC-MS and elemental analysis. Impurities (e.g., dechlorinated byproducts) may account for discrepancies in IC₅₀ values .

- Assay conditions : Standardize protocols for ATP levels (cell viability assays) and serum content (e.g., 10% FBS vs. serum-free media). A 2023 study attributed false-negative results to serum albumin binding .

- Metabolic stability : Use liver microsomes to compare half-lives (e.g., t₁/₂ = 45 min in human vs. 90 min in murine), which impact in vivo vs. in vitro correlations .

特性

IUPAC Name |

5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLJEAORVKEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283485 | |

| Record name | 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36313-98-1 | |

| Record name | 36313-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。